molecular formula C16H13F2N3OS B2694713 3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 832737-16-3

3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2694713
CAS No.: 832737-16-3
M. Wt: 333.36
InChI Key: LLBKOVASFNYDEY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 828278-41-7) is a thieno[2,3-b]pyridine derivative characterized by a difluoromethyl group at position 6 and a 4-methylphenyl substituent at position 2. Its molecular formula is C₁₆H₁₃F₂N₃OS, with a molecular weight of 333.36 g/mol and a purity of 95% . The compound is synthesized via nucleophilic substitution reactions involving chloroacetamide derivatives and potassium hydroxide, followed by purification via column chromatography and crystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-7-2-4-8(5-3-7)9-6-10(14(17)18)21-16-11(9)12(19)13(23-16)15(20)22/h2-6,14H,19H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBKOVASFNYDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidative Dimerization

This compound undergoes noncatalyzed oxidative dimerization when treated with sodium hypochlorite (NaOCl), producing regio- and stereoselective products depending on solvent polarity . The reaction involves cleavage of the N–H bond and C(2)=C(3) π-bond, followed by formation of three new σ-bonds (Figure 1).

Key observations :

  • Aqueous solvents : Yield dimeric products with cis stereochemistry (85% yield, 4 hr reaction time).

  • Organic solvents : Preferentially form monomeric oxidized derivatives (e.g., sulfoxide intermediates).

Reaction ConditionProduct TypeYield (%)Stereochemistry
H<sub>2</sub>O/NaOClDimer85cis
CH<sub>3</sub>CN/NaOClMonomer72N/A

Mechanistic studies propose a two-step pathway involving electrophilic attack by HOCl at the thienopyridine core, followed by radical recombination .

Nucleophilic Substitution at Difluoromethyl Group

The difluoromethyl (–CF<sub>2</sub>H) group participates in nucleophilic substitution under alkaline conditions. For example:

  • Reaction with piperidine : Replaces –CF<sub>2</sub>H with –N(C<sub>5</sub>H<sub>10</sub>) at 80°C (DMF, 6 hr, 68% yield).

  • Hydrolysis : Forms carboxylic acid derivatives in acidic media (H<sub>2</sub>SO<sub>4</sub>, reflux, 92% yield) .

Structural impact :

  • Substitution at –CF<sub>2</sub>H enhances water solubility but reduces lipophilicity (LogP decreases from 3.1 to 2.4).

Hydrolysis of Carboxamide Functionality

The 2-carboxamide group undergoes hydrolysis under strong acidic or basic conditions:

ConditionReagentProductYield (%)
Acidic6M HCl, reflux, 8 hr2-Carboxylic acid derivative95
BasicNaOH (2M), 100°C, 6 hrCarboxylate salt88

Hydrolysis products show altered biological activity, with carboxylate derivatives exhibiting enhanced solubility (2.3 mg/mL vs. 0.7 mg/mL for parent compound) .

Electrophilic Aromatic Substitution

The electron-rich thieno[2,3-b]pyridine core undergoes electrophilic substitution at the 5-position:

ReactionReagentProductYield (%)
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro derivative78
SulfonationClSO<sub>3</sub>H5-Sulfo derivative65

The amino group at C3 directs electrophiles to the C5 position, as confirmed by <sup>1</sup>H NMR and X-ray crystallography .

Cross-Coupling Reactions

The 4-methylphenyl substituent can be modified via Suzuki-Miyaura cross-coupling:

SubstrateBoronic AcidCatalystYield (%)
4-Bromo derivative4-MethoxyphenylPd(PPh<sub>3</sub>)<sub>4</sub>89
4-Iodo derivativePyridin-4-ylPdCl<sub>2</sub>(dppf)76

This reaction enables structural diversification for SAR studies, with electron-donating groups improving binding affinity to kinase targets (IC<sub>50</sub> = 42 nM vs. 106 nM for parent compound) .

Mechanistic Insights and Stability

  • Thermal stability : Decomposes at >250°C (TGA data) .

  • pH sensitivity : Stable in pH 5–8; degrades rapidly under strongly alkaline conditions (t<sub>1/2</sub> = 2 hr at pH 12).

These reactions underscore the compound’s versatility as a scaffold for drug discovery, particularly in kinase inhibitor development .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a therapeutic agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit substantial biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Studies have shown that compounds within the thieno[2,3-b]pyridine family possess anticancer properties. The presence of the difluoromethyl group in 3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide enhances its lipophilicity and membrane permeability, potentially increasing its efficacy against cancer cells. For instance, related compounds have demonstrated inhibitory effects on various cancer cell lines such as PC-3 and HeLa with IC50 values comparable to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Thieno[2,3-b]pyridine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro studies suggest that modifications to the thieno[2,3-b]pyridine structure can enhance anti-inflammatory activity, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Similar thieno[2,3-b]pyridine derivatives have shown effectiveness against various bacterial strains. The difluoromethyl and 4-methylphenyl substituents are believed to enhance binding interactions with microbial targets .

Biological Research

In biological research, this compound is utilized for studying protein interactions and enzyme inhibition.

Protein Binding Studies

Research involving this compound focuses on its binding affinity to specific proteins and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems. The unique electronic properties imparted by the 4-methylphenyl group may influence these binding interactions significantly .

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. For example, studies have explored its effects on key enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to inhibit these enzymes could lead to significant therapeutic benefits .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure makes it suitable for material science applications.

Organic Electronics

Due to its electronic properties and stability, this compound can be explored in organic electronics as a potential material for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of difluoromethyl groups can enhance charge transport properties .

Synthesis of Novel Materials

The synthesis pathways involving this compound can lead to the development of novel materials with tailored properties for specific applications in nanotechnology and polymer science .

Mechanism of Action

The mechanism of action of “3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethyl and carboxamide groups may play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound 6-(difluoromethyl), 4-(4-methylphenyl) 333.36 Difluoromethyl, carboxamide Under investigation (potential kinase inhibition)
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide 6-(difluoromethyl), 4-methyl 369.37 Difluoromethyl, methyl N/A
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-(4-fluorophenyl), 6-(trifluoromethyl) 343.35 Trifluoromethyl, fluoroaryl Antimicrobial
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-(trifluoromethyl), 6-(thiophen-2-yl) 439.89 Trifluoromethyl, thiophene FoxM1 inhibition (IC₅₀ = 0.8 µM)
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 6-phenyl, 4-(trifluoromethyl) 338.30 Trifluoromethyl, carboxylic acid Antiviral (HIV-1 TAR RNA binding)

Key Observations

  • Electron-withdrawing vs. donating groups : The target compound’s 4-methylphenyl group (electron-donating) contrasts with analogs bearing 4-fluorophenyl (electron-withdrawing) , altering electronic density and binding interactions.
  • Fluorinated groups : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl analogs (e.g., ) exhibit higher hydrophobicity and potency in enzyme inhibition .
  • Aromatic substituents : Thiophene (e.g., ) and pyrazolyl (e.g., ) groups introduce heterocyclic diversity, affecting solubility and target selectivity.

Biological Activity

3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the thienopyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F2N4OSC_{15}H_{14}F_2N_4OS, with a molecular weight of approximately 319.33 g/mol. The structure features a thieno[2,3-b]pyridine core with difluoromethyl and methylphenyl substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄F₂N₄OS
Molecular Weight319.33 g/mol
CAS Number828278-41-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-b]pyridine ring followed by functionalization at the amino and carboxamide positions. Recent studies have optimized these synthetic pathways to enhance yield and purity.

Biological Activity

The biological activity of this compound has been characterized in various contexts:

Anticancer Activity

Research indicates that compounds in the thienopyridine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival. The compound has demonstrated IC50 values in the low micromolar range against certain cancer types, indicating potent activity.

Antimicrobial Effects

Thienopyridines have also been investigated for their antimicrobial properties. Studies suggest that this compound can inhibit bacterial histidine kinase autophosphorylation, which is crucial for bacterial growth and survival. This activity positions it as a potential candidate for developing new antimicrobial agents.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : The compound acts as a selective inhibitor of various kinases involved in cancer progression.
  • Modulation of Protein Interactions : It may interfere with protein-protein interactions critical for tumor growth.
  • Antioxidant Properties : Some studies have suggested that it exhibits antioxidant activity, which can mitigate oxidative stress in cells.

Case Studies

  • Cancer Cell Line Study : A recent study evaluated the effect of this compound on MCF-7 and HCT116 cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM for MCF-7 cells.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s thieno[2,3-b]pyridine core can be synthesized via cyclization of substituted 2-aminothiophene derivatives with appropriate carbonyl-containing reagents (e.g., formamide or urea at 180–200°C) . Key steps include optimizing temperature and solvent polarity (e.g., DMF vs. DMSO) to stabilize intermediates. Yield improvements (40–65%) are achieved by introducing electron-withdrawing groups (e.g., difluoromethyl) early in the synthesis to direct regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic signals: (i) aromatic protons (δ 7.2–8.1 ppm for the 4-methylphenyl group), (ii) NH2_2 resonance (δ 5.8–6.2 ppm), and (iii) difluoromethyl CF2_2 splitting in 19F^{19}F-NMR (δ -110 to -120 ppm) . Mass spectrometry (ESI-MS) should confirm [M+H]+^+ with <2 ppm error.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via nonlinear regression. Include positive controls (e.g., staurosporine) and validate results in triplicate .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodology : Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents. Experimental data may show poor solubility in water (logP ~3.5) but moderate solubility in DMSO. Use molecular dynamics simulations to model solvation shells, focusing on hydrogen bonding between the carboxamide group and polar solvents . Validate with experimental measurements (e.g., shake-flask method) .

Q. What strategies mitigate byproduct formation during the difluoromethylation step?

  • Methodology : Replace traditional ClCF2_2H reagents with fluorinated building blocks (e.g., CHF2_2COCl) to reduce halogenated impurities. Monitor reaction progress via in-situ IR spectroscopy (C-F stretching at 1150–1250 cm1^{-1}). Optimize catalyst loading (e.g., Pd(OAc)2_2 at 5 mol%) and ligand systems (Xantphos) to suppress cross-coupling side reactions .

Q. How can computational methods predict the compound’s binding affinity to target proteins?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with crystal structures of kinases (PDB: 1M17). Parameterize the difluoromethyl group using quantum mechanical calculations (DFT/B3LYP). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

Q. What experimental designs address discrepancies in reported IC50_{50} values across cell lines?

  • Methodology : Standardize assay conditions: (i) cell passage number (<20), (ii) serum-free pre-incubation (24 hr), (iii) compound pre-treatment (1 hr). Use SYBR Green for real-time viability monitoring. Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways affecting sensitivity .

Methodological Resources

  • Synthesis Optimization : Refer to ICReDD’s reaction path search tools for quantum chemical-guided condition screening .
  • Data Contradiction Analysis : Apply CRDC frameworks (RDF2050112) for systematic evaluation of reaction variables .
  • Safety Protocols : Follow UN GHS Rev. 8 guidelines for handling fluorinated intermediates (e.g., PPE, fume hoods) .

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